5-Octadecenal
CAS No.: 56554-88-2
Cat. No.: VC18488750
Molecular Formula: C18H34O
Molecular Weight: 266.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56554-88-2 |
|---|---|
| Molecular Formula | C18H34O |
| Molecular Weight | 266.5 g/mol |
| IUPAC Name | octadec-5-enal |
| Standard InChI | InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h13-14,18H,2-12,15-17H2,1H3 |
| Standard InChI Key | MCCQBYWXEBKFOS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC=CCCCC=O |
Introduction
Chemical and Physical Properties of 5-Octadecenal
5-Octadecenal, systematically named octadec-5-enal, belongs to the class of unsaturated aldehydes. Its structure features an 18-carbon chain with a terminal aldehyde group and a cis- or trans-configured double bond at the fifth position (Figure 1). While the exact stereochemistry remains unspecified in most literature, its physicochemical properties have been partially characterized (Table 1) .
Table 1: Physicochemical Properties of 5-Octadecenal
| Property | Value |
|---|---|
| CAS Number | 56554-88-2 |
| Molecular Formula | |
| Molecular Weight | 266.462 g/mol |
| Exact Mass | 266.261 Da |
| LogP | 6.22 |
| Polar Surface Area | 17.07 Ų |
Notably, experimental data on its density, boiling point, and melting point remain unreported, highlighting gaps in its full characterization . The compound’s hydrophobicity suggests limited water solubility, aligning with behaviors observed in analogous long-chain aldehydes.
Synthesis and Stereoselective Challenges
The synthesis of 5-octadecenal presents challenges due to the need for precise control over double-bond position and stereochemistry. While no direct synthesis method for 5-octadecenal is documented in the provided sources, insights can be drawn from related compounds. For instance, a patent detailing the stereoselective synthesis of (Z,E)-13,15-octadecadienal offers a potential blueprint . The method involves:
-
Oxidation: Converting 12-bromo-1-dodecanol to 12-bromo-1-dodecanal using pyridinium chlorochromate.
-
Protection: Reacting the aldehyde with triethyl orthoformate to form 1,1-diethoxy-12-bromododecane.
-
Iodination: Substituting bromine with iodine via sodium iodide.
-
Coupling: Employing trimethylsilylacetylene and n-butyllithium to extend the carbon chain.
-
Sonogashira Coupling: Introducing additional unsaturated bonds using palladium and copper catalysts .
Biological Activity and Pheromonal Effects
5-Octadecenal has been identified as a volatile compound in mouse urine, where it functions as a phagostimulant. A bioassay study tested its attractiveness to Mus musculus at concentrations ranging from 0.5% to 100% (Table 2) .
Table 2: Attraction Response of Mice to 5-Octadecenal
| Concentration | Male Mice (Time/Visit, sec) | Female Mice (Time/Visit, sec) |
|---|---|---|
| 0.5% | 38.63 | 26.74 |
| 5% | 38.63 | 49.12 |
| 10% | 38.63 | 49.12 |
| 100% | 40.76 | 47.49 |
Male mice exhibited maximal attraction at 100% concentration (40.76 sec/visit), whereas females responded most strongly to 5% and 10% concentrations (49.12 sec/visit) . This sexual dimorphism suggests 5-octadecenal’s role in sex-specific olfactory communication, potentially useful in rodent bait enhancement.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) has been pivotal in identifying and quantifying 5-octadecenal in biological matrices. In the murine study, GC-MS analysis confirmed the compound’s presence in urine volatiles, with a retention time aligning with its hydrophobic nature . Future studies could employ nuclear magnetic resonance (NMR) to resolve its stereochemistry and Fourier-transform infrared spectroscopy (FTIR) to characterize functional groups.
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume